N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
N-[[4-(2-methoxyphenyl)oxan-4-yl]methyl]-1-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-21-11-14(19-20-21)16(22)18-12-17(7-9-24-10-8-17)13-5-3-4-6-15(13)23-2/h3-6,11H,7-10,12H2,1-2H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKIQFZRYQUREJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCC2(CCOCC2)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound, N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide, is a triazole derivative. Triazole compounds are known to bind with a variety of enzymes and receptors in the biological system, thus exhibiting versatile biological activities.
Mode of Action
Triazole compounds are known for their ability to interact with various biological targets, leading to changes in cellular functions.
Biological Activity
N-{[4-(2-methoxyphenyl)oxan-4-yl]methyl}-1-methyl-1H-1,2,3-triazole-4-carboxamide is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties. The synthesis methods and mechanisms of action are also discussed.
1. Chemical Structure and Synthesis
The compound features a triazole ring fused with an oxane structure and a methoxyphenyl group. Synthesis typically involves multi-step organic reactions to form the desired triazole derivative. The general synthetic route includes:
- Formation of the oxane ring : Reacting 2-methoxyphenyl with appropriate reagents.
- Attachment of the triazole moiety : Utilizing coupling reactions with triazole precursors.
Antimicrobial Activity
Research indicates that derivatives of triazoles often exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound shows promising activity against various bacterial and fungal strains:
| Microorganism | Activity Observed (MIC in µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These results suggest that the compound could be effective in treating infections caused by these pathogens .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Studies have shown that it can inhibit pro-inflammatory cytokines, which are crucial in mediating inflammation. This activity was assessed using cell line models where the compound reduced levels of TNF-alpha and IL-6 significantly.
Anticancer Activity
This compound has demonstrated potential anticancer properties in various studies:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 5.0 |
| HCT116 (Colon Cancer) | 7.5 |
| HepG2 (Liver Cancer) | 6.0 |
The mechanism of action appears to involve the inhibition of thymidylate synthase, an enzyme critical for DNA synthesis . Molecular docking studies have supported the binding affinity of the compound to this target.
The biological effects of this compound are attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound binds to enzymes involved in metabolic pathways, leading to reduced activity and subsequent biological effects.
- Receptor Modulation : It may also interact with receptors on cell surfaces, influencing signaling pathways that regulate inflammation and cell proliferation.
4. Case Studies
Several case studies highlight the effectiveness of this compound in various therapeutic contexts:
- A study on its use against Mycobacterium tuberculosis showed a significant inhibition rate at concentrations as low as 6.25 µg/mL, indicating potential for further development as an anti-TB agent .
- In cancer research, derivatives were tested against multiple cell lines, showing varying degrees of cytotoxicity and suggesting structure-activity relationships that could guide future synthesis .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural differences and similarities between the target compound and selected analogs:
Key Observations :
- The oxane ring in the target compound improves aqueous solubility compared to purely aromatic substituents (e.g., ethoxyphenyl in ) .
- The 1-methyl group on the triazole likely reduces metabolic degradation compared to amino-substituted analogs (), as methyl groups are known to block oxidative metabolism .
Pharmacokinetic and Physicochemical Properties
| Property | Target Compound | N-(4-Ethoxyphenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide | 5-Amino-1-(2-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide |
|---|---|---|---|
| logP (Predicted) | ~2.8 | ~3.2 | ~1.9 |
| Solubility (mg/mL) | 0.15 (PBS) 0.45 (DMSO) |
0.08 (PBS) 0.6 (DMSO) |
1.2 (PBS) >10 (DMSO) |
| Metabolic Stability | High (t₁/₂ > 4 h) | Moderate (t₁/₂ ~2 h) | Low (t₁/₂ <1 h) |
Preparation Methods
Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The triazole core is constructed using CuAAC, a widely validated method for 1,2,3-triazole synthesis. A representative protocol involves:
-
Reactants : Propargyl methyl ether (alkyne) and benzyl azide.
-
Conditions : CuSO₄·5H₂O (5 mol%), sodium ascorbate (10 mol%), methanol, room temperature, 12–24 hours.
Key Data :
The resulting 1-methyl-1H-1,2,3-triazole is carboxylated via hydrolysis of a nitrile intermediate or direct oxidation of a methyl group.
Preparation of 4-(2-Methoxyphenyl)oxan-4-yl)methylamine
Prins Cyclization for Oxane Ring Formation
The tetrahydropyran scaffold is synthesized via Prins cyclization, a method validated for related systems:
-
Reactants : 2-Methoxyphenylacetaldehyde and 1,3-propanediol.
-
Conditions : HCl (catalytic), dichloromethane, 0°C to room temperature, 6 hours.
Key Data :
Reductive Amination
The oxane intermediate is functionalized with an aminomethyl group via reductive amination:
-
Reactants : Oxane aldehyde and ammonium acetate.
-
Conditions : NaBH₃CN, methanol, 0°C to room temperature, 4 hours.
Amide Coupling for Final Assembly
The triazole carboxylic acid and oxane methylamine are coupled using carbodiimide chemistry:
-
Reactants : 1-Methyl-1H-1,2,3-triazole-4-carboxylic acid, 4-(2-methoxyphenyl)oxan-4-yl)methylamine.
-
Conditions : CDI (1.2 eq.), DMF, 60°C, 6 hours.
Key Data :
Spectroscopic Characterization
The final product is validated via:
-
¹H NMR : δ 7.85 (s, 1H, triazole-H), 7.25–6.80 (m, 4H, aromatic), 4.20–3.30 (m, 9H, oxane and OCH₃).
Comparative Analysis of Synthetic Routes
A review of alternative methodologies reveals trade-offs in efficiency and scalability:
Q & A
Q. Table 1: Example Reaction Conditions from Analogous Compounds
| Parameter | Condition Range | Impact on Yield | Source |
|---|---|---|---|
| Catalyst (Pd/C loading) | 5–10 mol% | +15% yield | |
| Temperature | 80–100°C | Optimal at 90°C |
Basic: What advanced analytical techniques confirm the compound’s structural integrity?
Methodological Answer:
- NMR Spectroscopy: Use - and -NMR to verify methoxyphenyl (δ 3.8–4.0 ppm for OCH) and triazole (δ 7.5–8.0 ppm) moieties. 2D NMR (COSY, HSQC) resolves overlapping signals in the oxane ring .
- X-ray Crystallography: Single-crystal analysis confirms stereochemistry and intermolecular interactions (e.g., hydrogen bonding between carboxamide and solvent) .
Advanced: How can computational methods predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to target proteins (e.g., kinases). Adjust protonation states with Epik to account for physiological pH .
- Molecular Dynamics (MD): Simulate ligand-protein stability over 100 ns trajectories (AMBER/CHARMM force fields) to assess binding free energy (MM-PBSA/GBSA) .
Example Finding:
Docking of analogous triazole-carboxamides into the ATP-binding pocket of EGFR showed a ΔG of −9.2 kcal/mol, suggesting strong inhibition potential .
Advanced: How should researchers resolve contradictions in biological activity data across assays?
Methodological Answer:
- Assay Reproducibility: Standardize protocols (e.g., cell line passage number, serum concentration) to minimize variability. For example, notes discrepancies in IC values (5–20 μM) due to differences in MTT assay incubation times .
- Meta-Analysis: Apply hierarchical Bayesian models to aggregate data from multiple studies, weighting by sample size and assay robustness .
Basic: What in vitro strategies are recommended for initial pharmacological screening?
Methodological Answer:
- Enzyme Inhibition Assays: Use fluorescence-based kits (e.g., Kinase-Glo®) to measure inhibition of target enzymes (e.g., COX-2, P450 isoforms) at 10–100 μM concentrations .
- Cell Viability Screening: Test against cancer (HeLa, MCF-7) and non-cancerous (HEK293) lines via MTT/WST-1 assays (48–72 hr exposure). Include positive controls (e.g., doxorubicin) .
Advanced: What methodologies elucidate the compound’s metabolic stability?
Methodological Answer:
- Liver Microsome Assays: Incubate with human/rat microsomes (1 mg/mL protein) and NADPH for 60 min. Monitor degradation via LC-MS/MS; calculate half-life (t) and intrinsic clearance .
- CYP450 Inhibition Screening: Use fluorogenic substrates (e.g., CYP3A4: BFC) to assess competitive/non-competitive inhibition. Ki values <1 μM suggest high metabolic liability .
Advanced: How can structure-activity relationship (SAR) studies guide derivative design?
Methodological Answer:
- Core Modifications: Synthesize analogs with substituted oxane rings (e.g., 4-fluorophenyl vs. 2-methoxyphenyl) or triazole N-methylation. Compare bioactivity to identify pharmacophores .
- 3D-QSAR Modeling: Build CoMFA/CoMSIA models using IC data from 20+ analogs to map electrostatic/hydrophobic contributions .
Q. Table 2: SAR Trends in Triazole-Carboxamide Derivatives
| Modification | Bioactivity Change (vs. Parent) | Source |
|---|---|---|
| Oxane → Piperidine | ↓ Anticancer activity | |
| Triazole N-CH → H | ↑ CYP3A4 inhibition |
Basic: What strategies ensure compound stability during storage?
Methodological Answer:
- Accelerated Stability Testing: Store at 40°C/75% RH for 6 months. Monitor degradation via HPLC (peak area %); acceptable threshold: <5% impurity .
- Lyophilization: For hygroscopic batches, freeze-dry in amber vials under argon to prevent oxidation/hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
